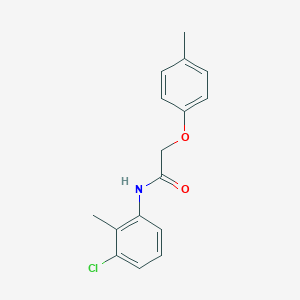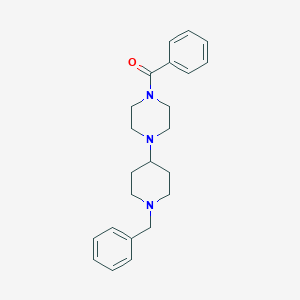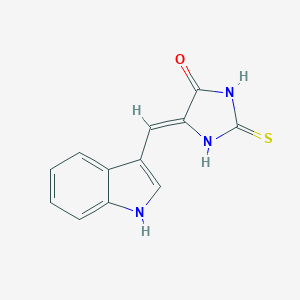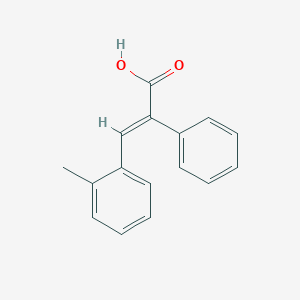![molecular formula C13H10O B249321 1,2-Dihydro-3H-benz[e]inden-3-one](/img/structure/B249321.png)
1,2-Dihydro-3H-benz[e]inden-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-3H-benz[e]inden-3-one, commonly known as indanone, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. Indanone is a bicyclic structure consisting of a benzene ring fused with a cyclopentanone ring. It has a molecular formula of C9H8O and a molecular weight of 132.16 g/mol.
Wirkmechanismus
The mechanism of action of indanone and its derivatives is complex and varies depending on the specific compound and the biological target. However, some studies have shown that indanone derivatives can interact with various biological targets, including enzymes, receptors, and ion channels, through various mechanisms, including inhibition, activation, and modulation.
Biochemical and Physiological Effects:
Indanone and its derivatives have been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. Some studies have also shown that indanone derivatives can modulate various signaling pathways, including the NF-kB pathway, the JAK/STAT pathway, and the MAPK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
Indanone and its derivatives have several advantages for lab experiments, including their relatively simple synthesis, their wide range of biological activities, and their potential applications in various fields of science. However, some limitations of indanone and its derivatives include their potential toxicity, their limited solubility in water, and their potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on indanone and its derivatives, including the development of new synthetic methods for the production of indanone derivatives, the identification of new biological targets and mechanisms of action, and the optimization of the pharmacokinetic properties of indanone derivatives for use in drug development. Additionally, there is a growing interest in the use of indanone derivatives in materials science, particularly in the development of organic semiconductors and other electronic materials.
Synthesemethoden
Indanone can be synthesized through various methods, including the Friedel-Crafts reaction, the Pechmann condensation reaction, and the Perkin reaction. The Friedel-Crafts reaction involves the reaction of benzene with an acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Pechmann condensation reaction involves the reaction of phenol with an acid anhydride in the presence of a Lewis acid catalyst, such as sulfuric acid. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of an alkali catalyst, such as potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
Indanone has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, indanone derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. In organic synthesis, indanone has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In materials science, indanone has been used as a starting material for the synthesis of various polymers and materials, including conducting polymers and organic semiconductors.
Eigenschaften
Molekularformel |
C13H10O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1,2-dihydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C13H10O/c14-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)13/h1-6H,7-8H2 |
InChI-Schlüssel |
PMMZKEMRDBTRNX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=C1C3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1CC(=O)C2=C1C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)




![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)
